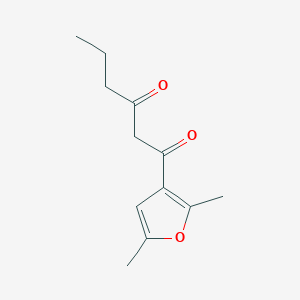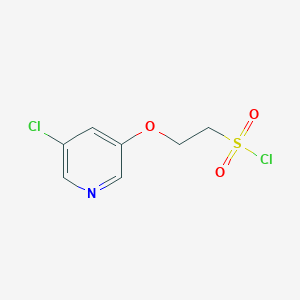
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and dimethylamine.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the desired (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as flow microreactors to ensure precise control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also influence signaling pathways and biochemical processes, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- (2R)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-bromophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid
Uniqueness
Compared to its analogs, (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChIキー |
HBOXKQRGOOBFOX-SNVBAGLBSA-N |
異性体SMILES |
CN(C)[C@H](CC1=CC=C(C=C1)F)C(=O)O |
正規SMILES |
CN(C)C(CC1=CC=C(C=C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
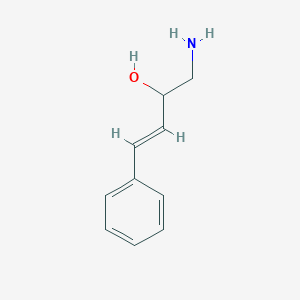
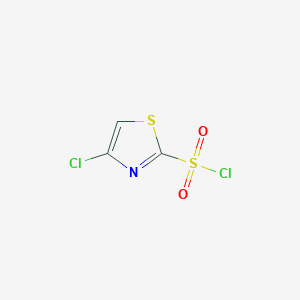
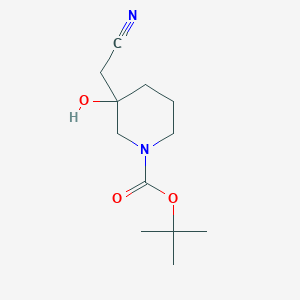
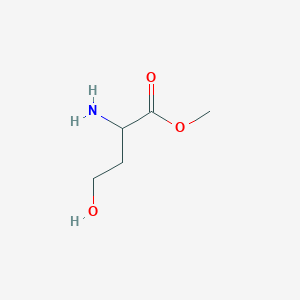


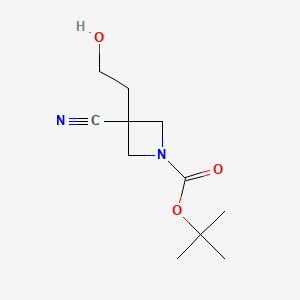
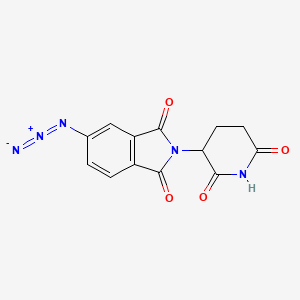
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

